molecular formula C11H18ClN5 B15113941 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B15113941
M. Wt: 255.75 g/mol
InChI Key: KGAROXWNJUGHKB-UHFFFAOYSA-N
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Description

1-Isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a branched isopropyl substituent at the 1-position of the pyrazole ring and a methylpyrazolemethyl moiety at the N-4 position. Structurally, it belongs to a class of bis-pyrazolyl amines, which are characterized by their dual heterocyclic systems and functionalized side chains.

Nitro-group hydrogenation: Reduction of nitro-pyrazole intermediates (e.g., 4-nitro-1H-pyrazole derivatives) under catalytic hydrogenation conditions, as seen in the synthesis of Ceapin-A7 and Ceapin-A9 .

Alkylation reactions: Introduction of substituents like isopropyl or methyl groups via alkyl halides (e.g., 2,4-bis(trifluoromethyl)benzyl bromide) in polar solvents such as N,N-dimethylformamide .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9(2)16-8-10(6-14-16)12-7-11-4-5-13-15(11)3;/h4-6,8-9,12H,7H2,1-3H3;1H

InChI Key

KGAROXWNJUGHKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=NN2C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives .

Scientific Research Applications

1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine and its analogs:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Notes References
This compound Isopropyl (C₃H₇) C₁₁H₁₇N₅ ~219.3 (calculated) Hypothesized use in agrochemicals/pharma (structural analogy)
1-Ethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine Ethyl (C₂H₅) C₁₀H₁₅N₅ 205.26 Discontinued; limited commercial availability
1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine Methyl (CH₃) C₉H₁₃N₅ ~191.2 (calculated) Discontinued; research use only
Ceapin-A7 (N-(1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) 2,4-Bis(trifluoromethyl)benzyl C₂₀H₁₄F₆N₄O₂ 480.34 Protein unfolding studies; synthesized via nitro reduction and carboxamide coupling

Key Findings:

Structural Impact on Physicochemical Properties :

  • The isopropyl variant exhibits greater steric hindrance than ethyl/methyl analogs, which may reduce crystallization propensity and enhance lipid solubility. In contrast, trifluoromethyl groups in Ceapin-A7 significantly increase lipophilicity and metabolic resistance .
  • Molecular Weight : The isopropyl derivative’s higher molecular weight (~219.3 vs. 205.26 for ethyl) could influence pharmacokinetic profiles, such as absorption and distribution.

Synthetic Flexibility :

  • Ethyl and methyl analogs are synthesized via similar alkylation/hydrogenation steps but face discontinuation due to stability or scalability issues .
  • Ceapin derivatives employ additional oxazole-carboxamide coupling, reflecting their specialized role in protein interaction studies .

Applications: While Ceapins are validated for unfolded protein response (UPR) modulation , the target compound and its alkyl-substituted analogs lack direct bioactivity data.

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